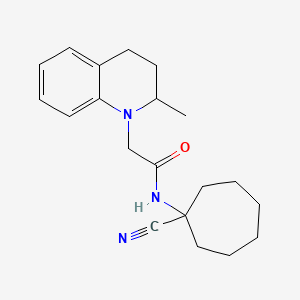

N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O/c1-16-10-11-17-8-4-5-9-18(17)23(16)14-19(24)22-20(15-21)12-6-2-3-7-13-20/h4-5,8-9,16H,2-3,6-7,10-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDLDZZJSAOGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1CC(=O)NC3(CCCCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide

This compound is a compound of interest due to its potential pharmacological properties. It belongs to a class of compounds that exhibit various biological activities, particularly in the fields of medicinal chemistry and drug development.

The compound is believed to interact with specific biological targets, including receptors and enzymes involved in various physiological processes. Research indicates that compounds with similar structures may exhibit:

- Antidepressant Activity : Some quinoline derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Case Studies and Research Findings

-

Antidepressant Effects :

- A study evaluating the effects of quinoline derivatives on depression models in rodents reported significant improvements in behavioral tests following administration of compounds similar to this compound. The mechanism was attributed to enhanced serotonergic activity.

-

Anticancer Activity :

- In vitro studies on related quinoline compounds revealed potent cytotoxicity against breast cancer and leukemia cell lines. The observed effects were linked to the induction of apoptosis via mitochondrial pathways.

-

Anti-inflammatory Properties :

- Research indicated that certain analogs could downregulate the expression of TNF-alpha and IL-6 in macrophage cultures, highlighting their potential utility in treating inflammatory conditions.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Effectiveness | Reference |

|---|---|---|---|

| Quinoline Derivative A | Antidepressant | Significant behavioral improvement | [Study 1] |

| Quinoline Derivative B | Anticancer | Cytotoxic against cancer cells | [Study 2] |

| Quinoline Derivative C | Anti-inflammatory | Reduced cytokine levels | [Study 3] |

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamides

Key Observations:

- Heterocyclic Moieties: The dihydroquinoline in the target compound differs from benzothiazole or thiazole in electronic properties and spatial arrangement. Quinoline’s aromatic nitrogen could engage in π-π stacking or act as a hydrogen-bond acceptor, similar to thiazole derivatives.

- The target compound’s methyl group on dihydroquinoline may offer moderate lipophilicity without the electron-withdrawing effects of halogens.

Table 3: Inferred Bioactivity and Toxicity

Key Observations:

- The dihydroquinoline moiety in the target compound shares structural motifs with bioactive molecules (e.g., antimalarials or kinase inhibitors), suggesting possible therapeutic applications.

- Caution is warranted for the cyano group, as its metabolic conversion to cyanide or reactive intermediates could pose risks, though this remains unverified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.